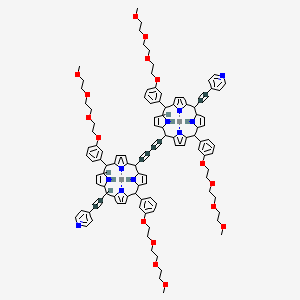
5-(2,4-Dimethylphenyl)-5-methylimidazolidine-2,4-dione
Overview
Description
5-(2,4-Dimethylphenyl)-5-methylimidazolidine-2,4-dione, also known as 5-Methyl-2,4-dimethyl-1H-imidazole-1-acetic acid (MDAIA), is a novel compound that has been studied extensively in recent years due to its potential applications in scientific research. MDAIA is a derivative of imidazole and is synthesized through a multi-step process involving the reaction of 2,4-dimethylphenol and 5-methylimidazole. This compound has been found to have a variety of biochemical and physiological effects, and has been used in a range of laboratory experiments. In
Scientific Research Applications
MDAIA has been used in a range of laboratory experiments due to its biochemical and physiological effects. It has been used as a model compound to study the effects of various metals on the binding of metal ions to proteins. It has also been used in studies to investigate the effects of metal ions on the activity of enzymes. Additionally, MDAIA has been used to study the effects of various drugs on the activity of enzymes and to study the effects of drugs on the binding of metal ions to proteins.
Mechanism of Action
MDAIA is believed to act as an inhibitor of metal-dependent enzymes by binding to the active site of the enzyme. This binding prevents the enzyme from binding to its substrate and thus inhibits its activity. Additionally, MDAIA has been found to bind to metal ions, which can affect the activity of enzymes by preventing them from binding to their substrates.
Biochemical and Physiological Effects
MDAIA has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of metal-dependent enzymes, as well as to bind to metal ions and prevent them from binding to their substrates. Additionally, MDAIA has been found to have an effect on the activity of certain drugs, as well as on the binding of metal ions to proteins.
Advantages and Limitations for Lab Experiments
MDAIA has a number of advantages for use in laboratory experiments. It is relatively inexpensive, easy to synthesize, and has a wide range of biochemical and physiological effects. Additionally, it is relatively stable and can be stored for long periods of time. However, MDAIA also has some limitations. It can be toxic and can cause irritation to the skin and eyes if handled improperly. Additionally, it is not very soluble in water, which can limit its use in some experiments.
Future Directions
MDAIA has a wide range of potential applications in scientific research and there are a number of future directions that could be explored. These include further investigations into the effects of MDAIA on metal-dependent enzymes, the effects of MDAIA on the activity of drugs, and the effects of MDAIA on the binding of metal ions to proteins. Additionally, further research could be conducted into the use of MDAIA as an inhibitor of metal-dependent enzymes and the development of new syntheses for MDAIA. Finally, further research into the toxicity and safety of MDAIA could be conducted.
properties
IUPAC Name |
5-(2,4-dimethylphenyl)-5-methylimidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-7-4-5-9(8(2)6-7)12(3)10(15)13-11(16)14-12/h4-6H,1-3H3,(H2,13,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZNZRMCEURBFOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2(C(=O)NC(=O)N2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







amine hydrochloride](/img/structure/B3208643.png)




![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B3208703.png)
![5-methyl-5-(naphthalen-2-yl)-3-(2-oxo-2-(4-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)ethyl)imidazolidine-2,4-dione](/img/structure/B3208709.png)
![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2,5-dimethylphenyl)butanamide](/img/structure/B3208721.png)

